1-Butylpiperidine-4-carbaldehyde
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Overview
Description
1-Butylpiperidine-4-carbaldehyde is an organic compound with the molecular formula C10H19NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a butyl group attached to the nitrogen atom and an aldehyde group at the fourth position of the piperidine ring. It is used in various chemical syntheses and has applications in medicinal chemistry and industrial processes.
Preparation Methods
1-Butylpiperidine-4-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 1-butylpiperidine with an oxidizing agent to introduce the aldehyde group at the fourth position. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled temperatures .
In industrial settings, the production of this compound may involve more scalable methods, such as catalytic oxidation processes. These methods utilize catalysts like palladium or platinum to facilitate the oxidation of 1-butylpiperidine in the presence of oxygen or other oxidizing agents .
Chemical Reactions Analysis
1-Butylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions include 1-butylpiperidine-4-carboxylic acid, 1-butylpiperidine-4-methanol, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
1-Butylpiperidine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drugs for neurological disorders and other therapeutic agents.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-butylpiperidine-4-carbaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These reactions are facilitated by the electrophilic nature of the carbonyl carbon, which can interact with nucleophiles to form new chemical bonds .
In biological systems, the compound may interact with enzymes and other proteins through covalent bonding with amino acid residues, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the context of its use and the nature of the biological system .
Comparison with Similar Compounds
1-Butylpiperidine-4-carbaldehyde can be compared with other similar compounds, such as:
1-Benzylpiperidine-4-carbaldehyde: This compound has a benzyl group instead of a butyl group, which can influence its reactivity and applications.
1-Methylpiperidine-4-carbaldehyde: With a methyl group, this compound is less bulky and may have different steric and electronic effects on its reactivity and interactions.
1-Ethylpiperidine-4-carbaldehyde: The ethyl group provides intermediate steric hindrance and electronic effects compared to the butyl and methyl derivatives.
The uniqueness of this compound lies in its specific structural features, which influence its reactivity, stability, and applications in various chemical and biological contexts.
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-butylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C10H19NO/c1-2-3-6-11-7-4-10(9-12)5-8-11/h9-10H,2-8H2,1H3 |
InChI Key |
IPPTXDQCLYOPSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(CC1)C=O |
Origin of Product |
United States |
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